(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-nitrophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-nitrophenyl)methanone, also known as AZPM, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications.
科学的研究の応用
Synthesis and Structural Analysis
- A study by Gaby et al. (2003) describes the synthesis of novel derivatives related to pyridazinone, a category which includes compounds like (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-nitrophenyl)methanone. These compounds were synthesized using condensation and cycloalkylation methods, leading to various derivatives with potential pharmacological applications (Gaby et al., 2003).
Pharmacological Properties
- Research by Hilton et al. (1969) explored the pharmacological properties of pyridazinone derivatives, revealing their potential as herbicides. This study underscores the diverse applications of pyridazinone compounds in both medicinal and agricultural sectors (Hilton et al., 1969).
Analgesic and Anti-Inflammatory Potential
- A study by Gökçe et al. (2005) evaluated the analgesic and anti-inflammatory properties of certain pyridazinone derivatives. Their findings suggest the potential therapeutic applications of these compounds in treating pain and inflammation (Gökçe et al., 2005).
- Similarly, Duendar et al. (2007) synthesized and tested various pyridazinone derivatives for their analgesic and anti-inflammatory effects. This further emphasizes the potential medical applications of such compounds in pain management and inflammation treatment (Duendar et al., 2007).
Novel Synthesis Methods
- Koza et al. (2013) reported the synthesis of new classes of compounds including pyridazinone derivatives, providing innovative methods for creating these complex molecules. This research contributes to the advancement of synthetic techniques in pharmaceutical chemistry (Koza et al., 2013).
Anticancer and Antituberculosis Properties
- Research by Mallikarjuna et al. (2014) investigated the anticancer and antituberculosis properties of certain cyclopropyl piperazin-1-yl methanone derivatives, highlighting the potential of pyridazinone-related compounds in treating serious diseases (Mallikarjuna et al., 2014).
作用機序
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It can be inferred that the compound interacts with its target to inhibit the growth of mycobacterium tuberculosis h37ra .
Biochemical Pathways
Given its anti-tubercular activity, it can be speculated that the compound interferes with the metabolic or replication processes of mycobacterium tuberculosis h37ra .
Result of Action
The compound exhibits significant activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . This suggests that the compound is effective in inhibiting the growth of Mycobacterium tuberculosis H37Ra at these concentrations.
特性
IUPAC Name |
[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3/c28-21(17-6-5-7-18(16-17)27(29)30)26-14-12-25(13-15-26)20-9-8-19(22-23-20)24-10-3-1-2-4-11-24/h5-9,16H,1-4,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLMFQLRCMSSSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。